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molecular formula C13H21N3O4 B8660087 Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B8660087
M. Wt: 283.32 g/mol
InChI Key: WFYWNZAFKBBGCF-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of tert-butyl 2,4-dioxo-3-methyl-1,3,8-triaza-8-spiro[4.5]decanecarboxylate (4.7 g, 16.6 mmol), hydrogen chloride (5 g, 13.7 mmol) and ethanol (90 mL) was heated approximately 10 minutes at reflux. The mixture was cooled in an ice-bath and the solids were collected, washed with ethanol and dried at 70° C. to give 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (3.5 g, 15.9 mmol).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH3:7])[C:5](=[O:8])[C:4]2([CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[NH:3]1.[ClH:21]>C(O)C>[ClH:21].[CH3:7][N:6]1[C:5](=[O:8])[C:4]2([CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[NH:3][C:2]1=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
O=C1NC2(C(N1C)=O)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated approximately 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the solids were collected
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried at 70° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1C(NC2(C1=O)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 116.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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